

Application Note: Determination of Ethoxyquin in Poultry by UPLC-MS/MS

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Compound of Interest

Compound Name: Ethoxyquin

Cat. No.: B3427987

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Abstract

This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of **ethoxyquin** in poultry muscle. **Ethoxyquin** is a widely used antioxidant in animal feed to prevent lipid peroxidation.[1][2] Due to its potential transfer from feed to animal tissues, monitoring its residue levels in food products of animal origin is crucial for consumer safety.[2][3] This protocol outlines a streamlined sample preparation procedure and optimized UPLC-MS/MS parameters for the reliable detection and quantification of **ethoxyquin**, meeting regulatory requirements.

Introduction

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant commonly added to animal feed to preserve fats and fat-soluble vitamins from oxidative degradation.[1][2] Its use is regulated, with maximum residue limits (MRLs) established in various food commodities to ensure consumer safety.[4] For instance, the U.S. Food and Drug Administration (FDA) has set a tolerance of 3 ppm for **ethoxyquin** residues in the uncooked liver and fat of poultry and 0.5 ppm in uncooked poultry muscle.[4]

Concerns about the potential health effects of **ethoxyquin** and its metabolites have necessitated the development of sensitive and specific analytical methods for its monitoring in food products.[1][3] UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it an ideal technique for trace-level analysis of contaminants in complex food matrices. This

application note provides a detailed protocol for the determination of **ethoxyquin** in poultry muscle, validated for its accuracy, precision, and robustness.

Experimental Protocol

Materials and Reagents

- **Ethoxyquin** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Butylated hydroxytoluene (BHT)
- Ultrapure water
- Homogenizer
- Centrifuge
- Solid Phase Extraction (SPE) cartridges (e.g., Octadecylsilanized silica gel)
- Syringe filters (0.22 μm)

Sample Preparation

A distinctive step in the sample preparation is the addition of an antioxidant to prevent the degradation of **ethoxyquin** during the extraction process.^{[5][6][7]}

- Homogenization: Weigh 5 g of homogenized poultry muscle tissue into a 50 mL centrifuge tube.
- Extraction: Add 20 mL of acetonitrile containing 0.1% formic acid and 50 mg/L BHT. Homogenize for 1 minute.

- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Collection: Transfer the supernatant to a clean tube.
- Re-extraction: Add another 20 mL of the extraction solvent to the pellet, vortex for 1 minute, and centrifuge again.
- Pooling: Combine the supernatants.
- Clean-up (SPE):
 - Condition an octadecylsilanized silica gel SPE cartridge (1000 mg) with 5 mL of acetonitrile followed by 10 mL of water.[8]
 - Load the combined supernatant onto the cartridge.
 - Wash the cartridge with 10 mL of acetonitrile/water (3:7, v/v).[8]
 - Elute the analyte with 10 mL of acetonitrile.[8]
- Final Preparation: Filter the eluate through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System:

- Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
- Mobile Phase A: 0.2% formic acid and 2 mM ammonium formate in ultrapure water.[6]
- Mobile Phase B: 0.2% formic acid and 2 mM ammonium formate in methanol.[6]
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL[6][8]
- Column Temperature: 40 °C[8]

- Gradient Program:

Time (min)	%A	%B
0.0	90	10
2.0	10	90
5.0	10	90
5.1	90	10

| 8.0 | 90 | 10 |

Mass Spectrometer:

- Ionization Mode: Electrospray Ionization (ESI), Positive[6][9]
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Ethoxyquin	218.0	174.0 (Quantifier)	20

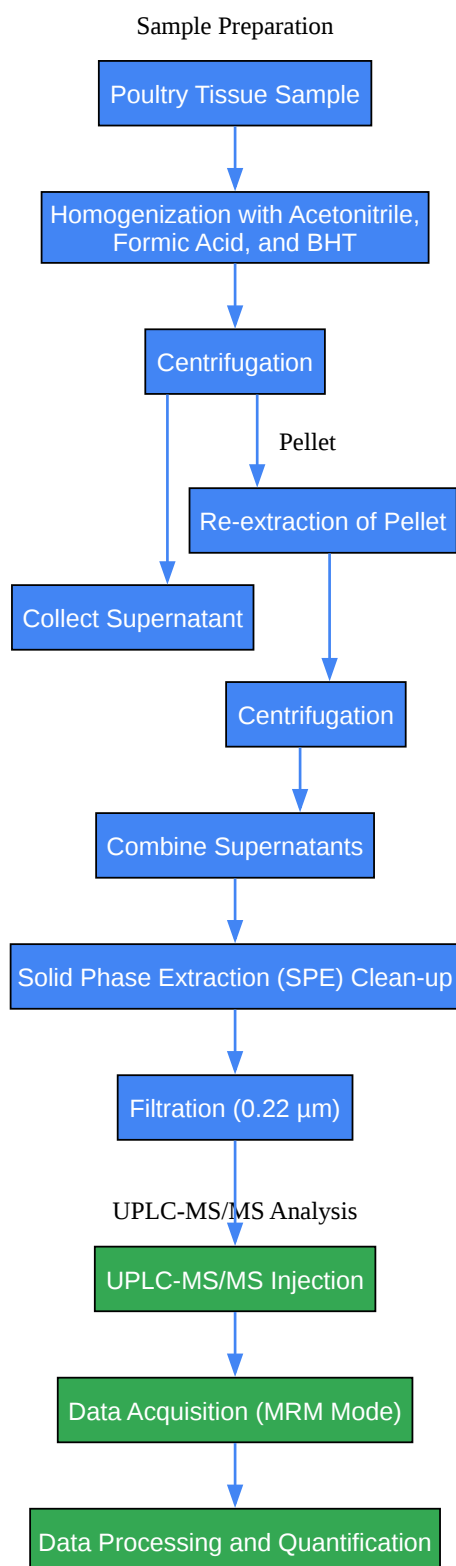
| Ethoxyquin | 218.0 | 160.0 (Qualifier)[10] | 29[10] |

Data Presentation

The quantitative performance of the method was evaluated. The results are summarized in the table below.

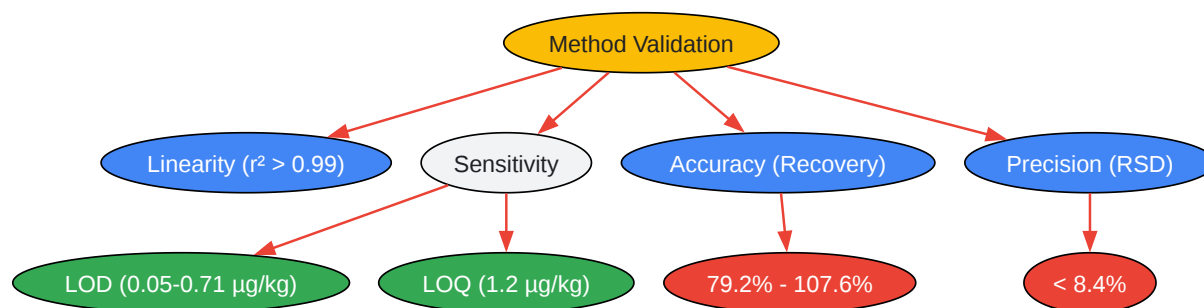
Parameter	Result
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.05 - 0.71 $\mu\text{g/kg}$ [10] [11]
Limit of Quantification (LOQ)	1.2 $\mu\text{g/kg}$ [5] [6] [7]
Recovery	79.2% - 107.6% [5] [6] [7]
Precision (RSD)	< 8.4% [5] [6] [7]

Visualizations



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Caption: Experimental workflow for **ethoxyquin** detection.



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Caption: Key parameters for method validation.

Conclusion

The UPLC-MS/MS method described in this application note is highly suitable for the routine monitoring of **ethoxyquin** residues in poultry muscle. The method is sensitive, accurate, and precise, with a straightforward sample preparation protocol that ensures reliable results. This methodology can be effectively implemented in food safety and quality control laboratories to ensure compliance with regulatory standards.

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